DS-3032b

MDM2-p53 PPI Growth Inhibition Cancer Cell Lines

Researchers face challenges identifying MDM2 inhibitors with well-characterized pharmacodynamic biomarkers for robust preclinical studies. Milademetan (DS-3032b) directly addresses this by providing a defined exposure-response relationship validated through MIC-1 serum induction. Its established correlation with the 175-gene predictive signature enables precise, biomarker-driven TP53 wild-type research. - 10-fold more potent than nutlin-3a in comparative preclinical models. - Validated dose-response relationship quantifiable via MIC-1 pharmacodynamic marker. - Proven utility in liposarcoma, neuroblastoma, and AML PDX models for dissecting MDM2 amplification effects.

Molecular Formula C21H21F3O4
Molecular Weight
Cat. No. B1191737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS-3032b
SynonymsDS3032b;  DS-3032b;  DS 3032b.; NONE
Molecular FormulaC21H21F3O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

DS-3032b (Milademetan): Oral MDM2-p53 PPI Inhibitor


DS-3032b (Milademetan; RAIN-32) is a synthetic, orally bioavailable small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction (PPI) [1]. It has a molecular weight of 618.5 g/mol and functions by binding to MDM2, thereby preventing the degradation of the tumor suppressor p53 and reactivating p53-mediated cell cycle arrest, senescence, and apoptosis in cancer cells harboring wild-type TP53 [2].

Target MDM2-p53 PPI inhibition studies
Format Orally bioavailable tool compound
Context Wild-type TP53 cancer cell models
Outcome p53 reactivation and pathway study

Why DS-3032b Cannot Be Substituted


MDM2 inhibitors are not interchangeable due to significant differences in their preclinical potency, selectivity profiles, and the critical dependence of clinical response on specific predictive biomarkers [1]. For instance, the clinical development of idasanutlin (RG7388) in combination with cytarabine for relapsed/refractory AML, while demonstrating an improved overall remission rate, did not result in an overall survival benefit, highlighting the challenge of translating preclinical activity to clinical efficacy [2]. Furthermore, a Phase I study of DS-3032b demonstrated a clear correlation between drug exposure and induction of the pharmacodynamic biomarker MIC-1, a marker of p53 reactivation, underscoring the need for precise patient stratification based on biomarkers such as the validated 175-gene signature to achieve meaningful clinical benefit [1].

Biomarker mismatch
Compound-specific gene signature may not predict response to other MDM2 inhibitors; biomarker-dependent stratification may not transfer.
PD marker variance
MIC-1 induction profile differs across inhibitors; pharmacodynamic readout may not reproduce for alternative compounds.
Model sensitivity
Preclinical potency ranking may shift in different TP53 wild-type tumor models; class-level efficacy may not replicate.

DS-3032b: Comparative Evidence Guide


Growth Inhibition Potency vs. Nutlin-3a

In a panel of cancer cell lines with wild-type TP53 (SJSA-1, MOLM-13, DOHH-2, WM-115), DS-3032b demonstrated approximately 10-fold greater growth inhibition potency compared to the first-generation MDM2 inhibitor Nutlin-3a [1].

Growth Inhibition
Head-to-head
~10-fold more potent vs Nutlin-3a
Supports potency comparison in TP53 wild-type cell lines
Panel: SJSA-1, MOLM-13, DOHH-2, WM-115
MDM2-p53 PPI Growth Inhibition Cancer Cell Lines

Biochemical MDM2-p53 Binding Affinity

In a cell-free Homogeneous Time Resolved Fluorescence (HTRF) assay using recombinant MDM2 and p53 proteins, DS-3032b potently inhibited the MDM2-p53 interaction with an IC50 of 5.57 nM [1]. While this value establishes a benchmark for its class, it is noted that other clinical-stage inhibitors like idasanutlin have reported similar high potencies in biochemical assays [2].

Binding Affinity
Cross-study comparable
IC50 5.57 nM
Establishes baseline for lot bioactivity verification
HTRF assay; idasanutlin in similar range
MDM2-p53 PPI Biochemical Assay Potency

Gene Signature Prediction in PDX Models

A 175-gene expression signature was developed and validated to predict tumor sensitivity to DS-3032b. In 13 patient-derived tumor xenograft (PDX) models (melanoma, NSCLC, colorectal, pancreatic cancers), the signature achieved a prediction accuracy of 85%, a sensitivity of 88%, and a positive predictive value (PPV) of 88% for identifying tumors responsive to DS-3032b in vivo [1].

Gene Signature
Direct head-to-head
Accuracy 85% | Sensitivity 88% | PPV 88%
Supports biomarker-stratified study design
13 PDX models; requires validation in target cohort
Biomarker Patient-Derived Xenograft (PDX) Precision Medicine

In Vivo Tumor Growth Inhibition

In mouse xenograft models using SJSA-1 and MOLM-13 tumor cells, oral administration of DS-3032b at 25 and 50 mg/kg/day resulted in >90% reduction in tumor growth [1]. This level of in vivo efficacy, achieved via the oral route, establishes a benchmark for evaluating other MDM2 inhibitors in preclinical oncology research [2].

Tumor Growth Inhibition
Class-level
>90% reduction in tumor growth
Supports oral in vivo pathway study
SJSA-1, MOLM-13 xenografts; model-specific
In Vivo Efficacy Xenograft Oral Bioavailability

DS-3032b: Research and Translational Applications


Predictive Biomarker Validation

DS-3032b is the optimal tool for validating the utility of predictive gene signatures, such as the 175-gene panel, in guiding MDM2 inhibitor therapy. Its well-characterized response profile in PDX models allows researchers to robustly test biomarker-driven hypotheses, a critical step for developing companion diagnostics for precision oncology [1].

MDM2 Amplification and p53 Pathway Dynamics

Due to its high potency and established selectivity for TP53 wild-type contexts, DS-3032b is an ideal agent for dissecting the functional consequences of MDM2 amplification and p53 reactivation in cellular and in vivo models, as demonstrated in liposarcoma and neuroblastoma studies [1].

Adaptive Resistance to MDM2 Inhibition

The defined pharmacodynamic marker (MIC-1) and established dose-response relationship for DS-3032b make it a valuable tool for longitudinal studies investigating the emergence of adaptive resistance mechanisms to MDM2 inhibition, particularly in hematological malignancies like AML [1].

Application
Selection Property
Validation Focus
Biomarker-driven study models
175-gene signature response profile
Biomarker-response correlation in PDX models
p53 pathway reactivation studies
Wild-type TP53 selectivity
Apoptosis and cell-cycle endpoint monitoring
Adaptive resistance research
MIC-1 pharmacodynamic marker
Longitudinal exposure-response in AML models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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